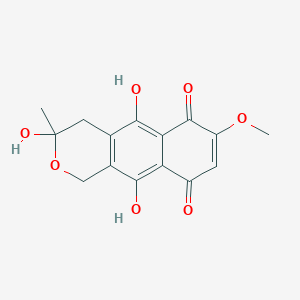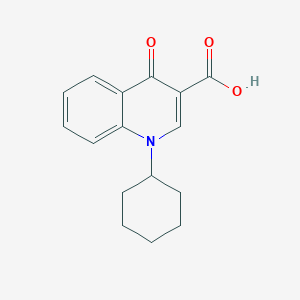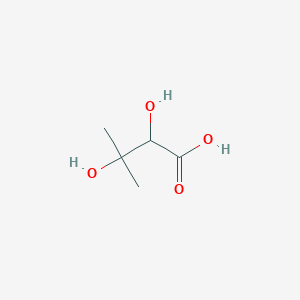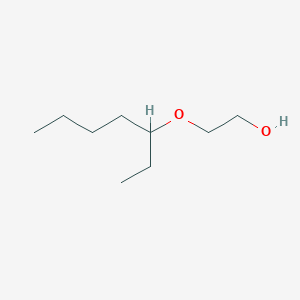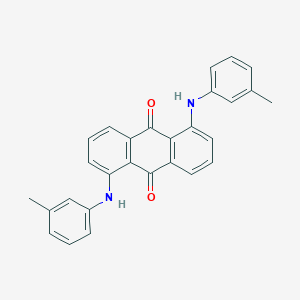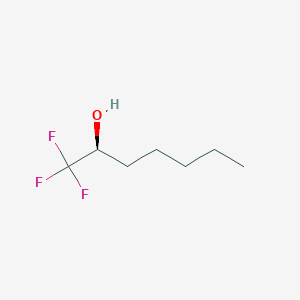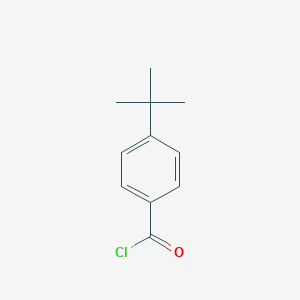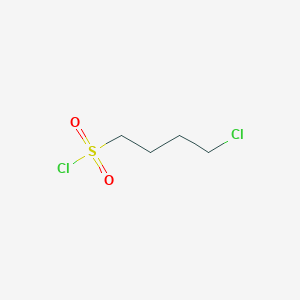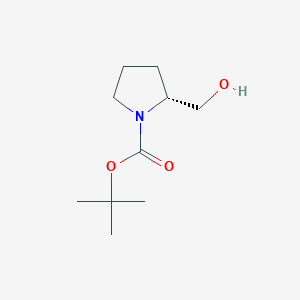
Boc-D-prolinol
Vue d'ensemble
Description
Boc-D-prolinol is a biochemical reagent . It is a white powder and is used to prepare (azetidinyl)methoxy]pyridines and 2- (aryloxymethyl) azacyclic analogs with therapeutic potentials for the treatment of central nervous system (CNS) disorders .
Synthesis Analysis
Boc-D-prolinol can be synthesized through the reaction of the amide with the alkyne via O-silyl N, O-ketene acetal formation and silver-mediated addition . This method has been applied for the total synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids .
Molecular Structure Analysis
The molecular formula of Boc-D-prolinol is C10H19NO3 . Its average mass is 201.263 Da and its monoisotopic mass is 201.136490 Da .
Chemical Reactions Analysis
Boc-D-prolinol is used to prepare (azetidinyl)methoxy]pyridines and 2- (aryloxymethyl) azacyclic analogs . It is also used in the synthesis of chiral β-amino sulfides and β-amino thiols .
Physical And Chemical Properties Analysis
Boc-D-prolinol is a white powder . Its density is 1.1±0.1 g/cm3 . It has a boiling point of 289.5±13.0 °C at 760 mmHg . Its refractive index is 1.484 .
Applications De Recherche Scientifique
Asymmetric Catalysis in Organic Synthesis
Boc-D-prolinol serves as a chiral catalyst in asymmetric synthesis, particularly in Michael addition reactions . The compound’s ability to induce chirality in the resulting product is crucial for synthesizing optically active pharmaceuticals. Researchers have developed helical polycarbenes bearing Boc-D-prolinol ester pendants, which exhibit high catalytic ability and can be reused multiple times without significant loss of enantioselectivity .
Polymer Science
In polymer science, Boc-D-prolinol is used to create helical polycarbenes with well-defined molecular weights and low polydispersity. These polymers show high optical activity and can be employed in the development of new materials with specific light interaction properties .
Medicinal Chemistry
Boc-D-prolinol is a key building block in the synthesis of complex molecules, such as norsecurinine-type alkaloids and isaindigotidione carboskeletons. These compounds have potential applications in medicinal chemistry for the development of new therapeutic agents .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boc-D-prolinol is a biochemical reagent . It is used to prepare (azetidinyl)methoxy]pyridines and 2- (aryloxymethyl) azacyclic analogs . These compounds have therapeutic potentials for the treatment of central nervous system (CNS) disorders
Mode of Action
It is known that boc-d-prolinol is used in the synthesis of compounds with therapeutic potentials
Biochemical Pathways
It is used in the synthesis of compounds that have therapeutic potentials for the treatment of cns disorders
Result of Action
It is used in the synthesis of compounds that have therapeutic potentials for the treatment of cns disorders .
Action Environment
It is known that boc-d-prolinol is a white powder and it is recommended to be stored in a dark place, sealed in dry, at room temperature .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350854 | |
| Record name | BOC-D-PROLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Boc-D-prolinol | |
CAS RN |
83435-58-9 | |
| Record name | BOC-D-PROLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-D-prolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

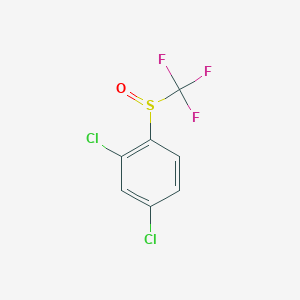
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
